6-Methylidene-1,2,4-triazine-5-thione
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Overview
Description
6-Methylidene-1,2,4-triazine-5-thione is a heterocyclic compound with the molecular formula C4H5N3S. It belongs to the class of triazine derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-1,2,4-triazine-5-thione can be achieved through various methods. One common approach involves the [4 + 2] domino annulation reaction, which is a one-pot synthesis method. This reaction typically uses ketones, aldehydes, alkynes, secondary alcohols, and alkenes as starting materials. The reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methylidene-1,2,4-triazine-5-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
6-Methylidene-1,2,4-triazine-5-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylidene-1,2,4-triazine-5-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1,2,4-triazine-5-thione
- 3-Alkenylsulfanyl-5-phenyl-1,2,4-triazines
- 6-(2-{[(E)-(4-Chlorophenyl)methylidene]amino}phenyl)-5-hydroxy-1,2,4-triazine-3(4H)-thione
Uniqueness
6-Methylidene-1,2,4-triazine-5-thione is unique due to its specific structural features and reactivity. Its methylidene group provides distinct chemical properties that differentiate it from other triazine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H3N3S |
---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
6-methylidene-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C4H3N3S/c1-3-4(8)5-2-6-7-3/h2H,1H2 |
InChI Key |
UELPWUKCGVYYPN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=S)N=CN=N1 |
Origin of Product |
United States |
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